N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a 4-nitrobenzenesulfonyl moiety and a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: N-(3,5-dimethylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(3,5-dicarboxyphenyl)-4-nitrobenzenesulfonamide.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synth
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-7-11(2)9-12(8-10)15-21(19,20)14-5-3-13(4-6-14)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYFMYIHKNZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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